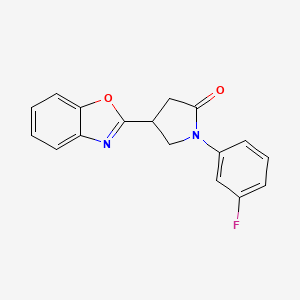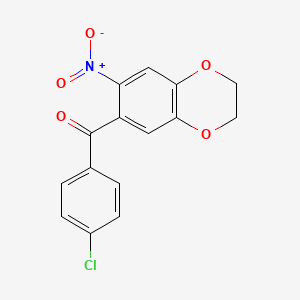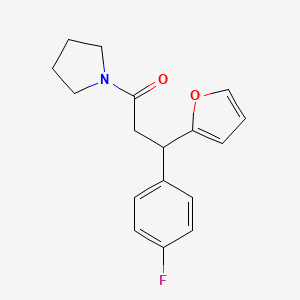![molecular formula C12H12N4O3S B11490507 N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11490507.png)
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid ist eine komplexe organische Verbindung, die sowohl einen Pyrazolring als auch eine Nitrogruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.
Acetamidbildung: Der letzte Schritt beinhaltet die Bildung der Acetamidgruppe, die durch die Reaktion des Nitro-Pyrazol-Zwischenprodukts mit einem geeigneten Acylierungsmittel erreicht werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege verfolgen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of the nitro-pyrazole intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylsulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Substitution: Die Acetamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Acetamid-Stickstoff durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Verschiedene Nukleophile wie Amine oder Alkohole.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfonderivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es kann als Vorläufer für die Synthese pharmazeutischer Verbindungen mit potenziellen entzündungshemmenden, krebshemmenden oder antimikrobiellen Eigenschaften verwendet werden.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung beispielsweise mit bestimmten Enzymen oder Rezeptoren interagieren, deren Aktivität hemmen und zu therapeutischen Effekten führen. Die Nitrogruppe kann durch Bioreduktion reaktive Zwischenprodukte bilden, die mit zellulären Komponenten interagieren können und zu zytotoxischen Effekten führen.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid: weist Ähnlichkeiten mit anderen Nitro-Pyrazol-Derivaten auf, wie zum Beispiel:
Einzigartigkeit
- Das Vorhandensein der Methylsulfanylgruppe in N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid unterscheidet es von anderen ähnlichen Verbindungen, was ihm möglicherweise einzigartige elektronische und sterische Eigenschaften verleiht, die seine Reaktivität und biologische Aktivität beeinflussen können.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über N-[2-(Methylsulfanyl)phenyl]-2-(4-Nitro-1H-pyrazol-1-yl)acetamid, einschließlich seiner Synthese, chemischen Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C12H12N4O3S |
|---|---|
Molekulargewicht |
292.32 g/mol |
IUPAC-Name |
N-(2-methylsulfanylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3S/c1-20-11-5-3-2-4-10(11)14-12(17)8-15-7-9(6-13-15)16(18)19/h2-7H,8H2,1H3,(H,14,17) |
InChI-Schlüssel |
DYEZUPUXYBEGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11490445.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)
![8-Bromo-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11490453.png)
![Diethyl (2-{[(4-methylphenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11490454.png)


![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)


